molecular formula C7H8N2O B6268123 2-methanehydrazonoylphenol CAS No. 263153-46-4

2-methanehydrazonoylphenol

Cat. No.: B6268123
CAS No.: 263153-46-4
M. Wt: 136.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methanehydrazonoylphenol can be synthesized through the condensation reaction between salicylaldehyde and hydrazine. The reaction typically involves mixing equimolar amounts of salicylaldehyde and hydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the hydrazone is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methanehydrazonoylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones

    Reduction: Hydrazine derivatives

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

2-Methanehydrazonoylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2-methanehydrazonoylphenol involves its interaction with various molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for applications in oxidative stress-related studies.

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde: A precursor in the synthesis of 2-methanehydrazonoylphenol.

    Hydrazine: Another precursor used in the synthesis.

    Salicylaldehyde Hydrazone: A closely related compound with similar properties.

Uniqueness: this compound is unique due to its specific combination of a phenolic hydroxyl group and a hydrazone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

263153-46-4

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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